molecular formula C15H14N2O3 B4060591 N,4-dimethyl-N-(2-nitrophenyl)benzamide

N,4-dimethyl-N-(2-nitrophenyl)benzamide

Cat. No.: B4060591
M. Wt: 270.28 g/mol
InChI Key: GLAGPMBWCYRKEJ-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Synthetic Organic Chemistry

The benzamide scaffold, a structural motif where a carbonyl group is attached to a benzene (B151609) ring and a nitrogen atom, is of fundamental importance in organic and medicinal chemistry. mdpi.com Benzamides are integral components in a vast array of pharmaceuticals and biologically active molecules, demonstrating a wide spectrum of therapeutic applications. mdpi.commdpi.com Their prevalence is due in part to the chemical stability of the amide bond and its ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

In synthetic organic chemistry, benzamides are considered valuable building blocks and intermediates for creating more complex molecular architectures. mdpi.com The formation of the amide bond itself is one of the most widely studied reactions in chemistry, with numerous methods developed for its efficient construction. mdpi.comnanobioletters.com The presence of the benzamide core in a molecule provides a stable platform that can be functionalized to modulate its biological or chemical properties.

Overview of Aromatic Nitro Compounds in Chemical Transformations

Aromatic nitro compounds are a class of organic molecules defined by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic system. numberanalytics.comnumberanalytics.com This characteristic makes aromatic nitro compounds highly versatile and reactive intermediates in chemical synthesis. numberanalytics.comresearchgate.netrsc.org

They are foundational precursors for a wide range of industrial products, including dyes, pigments, and pharmaceuticals. numberanalytics.comnumberanalytics.comresearchgate.net A key transformation of aromatic nitro compounds is their reduction to the corresponding aromatic amines. numberanalytics.comacs.org This reduction is a cornerstone of synthetic chemistry as it provides access to anilines and their derivatives, which are themselves critical intermediates for many other functional groups and heterocyclic systems. researchgate.netacs.org The nitro group can be selectively reduced in the presence of other functional groups, highlighting its strategic importance in multi-step syntheses. acs.org

Contextualization of N,4-dimethyl-N-(2-nitrophenyl)benzamide within Nitrogen-Containing Organic Molecules

This compound integrates several key functional groups that define its chemical character. The molecule can be deconstructed into three main components:

The 4-methylbenzoyl group: This part provides the foundational benzamide structure, with the para-methyl group acting as an electron-donating group, which can influence the reactivity of the benzoyl ring.

The N-(2-nitrophenyl) group: The presence of the nitro group ortho to the point of attachment to the amide nitrogen makes this a sterically hindered and electronically distinct substituent. The nitro group's electron-withdrawing nature significantly impacts the electron density on the adjacent phenyl ring and the amide nitrogen.

The N-methyl group: The second substituent on the amide nitrogen prevents the formation of hydrogen bonds at the amide nitrogen and adds to the steric bulk around the amide bond.

The interplay between these components results in a complex molecule with specific steric and electronic properties. Research on related structures, such as N-(2,4-Dimethylphenyl)-4-nitrobenzamide, helps to understand the physicochemical properties that such a combination of functional groups can impart. evitachem.com

Interactive Table: Physicochemical Properties of a Structurally Related Compound, N-(2,4-Dimethylphenyl)-4-nitrobenzamide

PropertyValueSource
CAS Number 5362-16-3 evitachem.com
Molecular Formula C15H14N2O3 evitachem.com
Molecular Weight 270.28 g/mol evitachem.com
Classification Nitrobenzamide evitachem.com

Note: Data presented is for a structural isomer and is intended to provide context for the class of compounds.

Scope and Academic Relevance of Research on this compound

The academic interest in this compound and related molecules stems from their potential as synthetic intermediates and the study of their fundamental chemical properties. The synthesis and crystal structure of various N-(nitrophenyl)benzamides have been subjects of research, indicating an interest in understanding how different substitution patterns affect their solid-state conformation and intermolecular interactions. nih.govtubitak.gov.trresearchgate.netresearchgate.net

Furthermore, the presence of the reactive nitro group makes these compounds valuable precursors for synthesizing other molecules. For instance, the reduction of the nitro group to an amine would yield an ortho-amino-substituted benzamide, a scaffold that could be used to construct various heterocyclic systems.

While direct research on the biological activity of this compound is not widely documented, studies on closely related compounds provide a basis for potential research directions. For example, a series of 4-nitro-N-phenylbenzamides, including the structural isomer N-(2,6-dimethylphenyl)-4-nitrobenzamide, have been evaluated for anticonvulsant properties. nih.gov This suggests that the broader class of nitro-substituted N-phenylbenzamides may harbor interesting pharmacological activities, warranting further investigation into specific derivatives like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dimethyl-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-11-7-9-12(10-8-11)15(18)16(2)13-5-3-4-6-14(13)17(19)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAGPMBWCYRKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of N,4 Dimethyl N 2 Nitrophenyl Benzamide

Established Synthetic Routes for Benzamide (B126) Formation

The creation of the benzamide linkage is a cornerstone of organic synthesis. For N,4-dimethyl-N-(2-nitrophenyl)benzamide, this involves the coupling of an N-methyl-2-nitroaniline moiety with a 4-methylbenzoic acid derivative.

Amidation Reactions involving 2-nitroaniline (B44862) and Benzoyl Chloride Derivatives

A direct and common method for forming the amide bond is the acylation of an amine with an acyl chloride. In the context of this compound, this involves the reaction of N-methyl-2-nitroaniline with 4-methylbenzoyl chloride. globalconference.inforesearchgate.net This reaction is a classic example of nucleophilic acyl substitution.

The reaction proceeds by the nucleophilic attack of the nitrogen atom of N-methyl-2-nitroaniline on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The presence of a base, such as pyridine (B92270) or triethylamine, is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is often carried out in an inert aprotic solvent like chloroform (B151607) or dichloromethane. researchgate.net

Table 1: Reaction Parameters for Amidation via Acyl Chloride

Reactant 1 Reactant 2 Reagent/Catalyst Solvent General Conditions
N-methyl-2-nitroaniline 4-methylbenzoyl chloride Pyridine or Triethylamine Chloroform or Dichloromethane Reflux or Room Temperature

Carbodiimide (B86325) Coupling Approaches for Amide Bond Formation

Carbodiimide coupling represents a milder alternative to the use of acyl chlorides for amide bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to facilitate the reaction between a carboxylic acid and an amine. acs.orgresearchgate.net For the synthesis of the target compound, this would involve the reaction between 4-methylbenzoic acid and N-methyl-2-nitroaniline.

The mechanism involves the activation of the carboxylic acid (4-methylbenzoic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by the amine (N-methyl-2-nitroaniline). Additives like 4-dimethylaminopyridine (B28879) (DMAP) can be used to catalyze the reaction and improve yields. thieme-connect.de EDC is often preferred over DCC because its urea (B33335) byproduct is water-soluble, simplifying purification. organic-chemistry.orgnih.gov

Table 2: Carbodiimide Coupling Reaction Details

Reactant 1 Reactant 2 Coupling Agent Additive (Optional) Solvent
4-methylbenzoic acid N-methyl-2-nitroaniline EDC or DCC HOBt or DMAP DMF, Dichloromethane

Nucleophilic Acyl Substitution Strategies in Benzamide Synthesis

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. researchgate.netnih.gov This class of reactions involves a nucleophile displacing a leaving group on an acyl compound. The reactivity of the carboxylic acid derivative is a key factor, with acyl chlorides being more reactive than the parent carboxylic acid. nih.govnih.gov

The general mechanism proceeds in two steps: nucleophilic addition followed by elimination. The nucleophile (N-methyl-2-nitroaniline) attacks the carbonyl carbon of the activated carboxylic acid derivative (e.g., 4-methylbenzoyl chloride or the O-acylisourea intermediate), forming a tetrahedral intermediate. nih.gov Subsequently, the leaving group (e.g., chloride ion or dicyclohexylurea) is eliminated, and the carbonyl double bond is reformed, yielding the final amide product. The stability of the leaving group is crucial; better leaving groups lead to more reactive acylating agents. nih.gov

Precursor Role of this compound in Heterocyclic Synthesis

Beyond its synthesis, this compound is a useful starting material for constructing more complex heterocyclic structures, particularly those containing nitrogen atoms.

Conversion to N-substituted Benzimidoyl Chlorides

N-substituted benzamides, such as this compound, can be converted into N-substituted benzimidoyl chlorides. This transformation is typically achieved by treating the amide with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). rsc.orgnih.govnih.gov

The reaction involves the activation of the amide's carbonyl oxygen by the chlorinating agent. nih.gov This is followed by nucleophilic attack and subsequent rearrangement and elimination steps to replace the carbonyl oxygen with two chlorine atoms, which then leads to the formation of the imidoyl chloride. These resulting N-arylbenzimidoyl chlorides are reactive intermediates themselves, capable of participating in various cyclization and substitution reactions to form other heterocyclic systems. wikipedia.org

Intermediate in Tetrazole Ring Formation

This compound can serve as a precursor for the synthesis of 1,5-disubstituted tetrazoles. organic-chemistry.org Tetrazoles are important heterocyclic motifs in medicinal chemistry, often acting as bioisosteres for carboxylic acids. nih.govnih.gov

Several methods exist for the conversion of amides to tetrazoles. One approach involves activating the amide carbonyl, followed by reaction with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide. rsc.orgorganic-chemistry.org For instance, the amide can first be converted to the corresponding imidoyl chloride using PCl₅ or SOCl₂, which then reacts with an azide to undergo cyclization to the tetrazole ring. rsc.org Another modern approach utilizes phosphorazidates, like diphenyl phosphorazidate (DPPA), which act as both an activator for the amide oxygen and the azide source, enabling a more direct conversion. acs.org This cyclization is a type of [3+2] cycloaddition. researchgate.netorganic-chemistry.org

Table 3: Reagents for Tetrazole Formation from Amides

Starting Material Method Key Reagents Product Type

Precursor to Benzotriazole (B28993) Derivatives via Thermolytic Rearrangements

While no specific studies on the thermolytic rearrangement of this compound have been identified in the surveyed literature, the general cyclization of o-nitroaryl amides to form benzotriazole derivatives is a known transformation. This type of reaction typically involves a reductive cyclization, where the nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization.

For related compounds, such as N-(2-nitrophenyl) amides, this transformation can be achieved using various reducing agents. The intramolecular cyclization of the resulting amino amide intermediate would lead to the formation of a benzotriazole ring system. The presence of the methyl group on the nitrogen atom in this compound would be expected to influence the reaction conditions required for such a cyclization.

Exploration of Potential Functional Group Reactivity in this compound

The chemical reactivity of this compound is dictated by its three primary functional groups: the nitro group, the amide bond, and the two aromatic rings.

Nitro Group Transformations (e.g., Reduction)

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This reduction can be accomplished using a range of reagents and conditions, offering a pathway to further functionalization. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation or the use of metals in acidic media. The choice of reducing agent can sometimes allow for chemoselective reduction in the presence of other functional groups.

Amide Bond Reactivity (e.g., Hydrolysis under Specific Conditions)

Amide bonds are generally stable but can be hydrolyzed under acidic or basic conditions, typically requiring heat. chemeo.com The hydrolysis of the amide bond in this compound would yield N-methyl-2-nitroaniline and 4-methylbenzoic acid. The rate and conditions of this hydrolysis would be influenced by the electronic and steric effects of the substituents on both aromatic rings and the nitrogen atom.

Aromatic Ring Substitution Patterns and Regioselectivity

Both aromatic rings in this compound are susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the directing effects of the existing substituents.

The 2-nitrophenyl ring: The nitro group is a strong deactivating and meta-directing group. The N-methyl-4-methylbenzamido group is an ortho, para-directing group, though its activating or deactivating nature can be complex. The interplay of these two groups would determine the position of any incoming electrophile.

The 4-methylbenzoyl ring: The methyl group is a weak activating and ortho, para-directing group. The amide linkage to the other ring will also influence the reactivity of this ring.

Mechanistic Investigations of Synthetic Transformations Involving this compound

Specific mechanistic studies for transformations involving this compound are not available in the current literature. However, the mechanisms of the fundamental reactions it would undergo can be inferred from general principles of organic chemistry.

For instance, the acylation of N-methyl-2-nitroaniline with 4-methylbenzoyl chloride would proceed via a nucleophilic acyl substitution mechanism. The intramolecular cyclization to form a benzotriazole derivative, following reduction of the nitro group, would likely occur through a nucleophilic attack of the newly formed amino group onto the amide carbonyl carbon, followed by dehydration. rsc.org The mechanisms of electrophilic aromatic substitution on either ring would follow the well-established patterns for such reactions, involving the formation of a sigma complex intermediate.

Further experimental and computational studies are required to fully elucidate the specific reaction pathways and mechanisms for this particular compound.

Advanced Spectroscopic Characterization and Structural Elucidation of N,4 Dimethyl N 2 Nitrophenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-nuclear (¹H, ¹³C, ¹⁵N) NMR for Detailed Structural Assignment

A complete structural assignment for N,4-dimethyl-N-(2-nitrophenyl)benzamide would require the acquisition and interpretation of ¹H, ¹³C, and ¹⁵N NMR spectra. These analyses provide chemical shift values, coupling constants, and signal multiplicities that are essential for unambiguously assigning each atom within the molecular structure. However, no published ¹H, ¹³C, or ¹⁵N NMR spectral data specifically for this compound could be retrieved. For comparison, related compounds like N,N-dimethylbenzamide and various nitrophenyl benzamides have been characterized, but this data cannot be directly extrapolated to the target compound due to differences in substituent effects. chemicalbook.comresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for establishing the bonding framework and through-space relationships within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton-carbon (¹H-¹³C) pairs. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, key for connecting different molecular fragments. tubitak.gov.tr

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, helping to define the molecule's preferred conformation in solution.

A search for these specific 2D NMR studies for this compound did not yield any results.

Solid-State NMR Applications for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their solid form, providing insights into polymorphism (the existence of multiple crystal forms) and complementing X-ray diffraction data. It is particularly useful for analyzing the local environment of atoms in a crystal lattice. Despite its utility, no solid-state NMR studies concerning this compound have been reported in the surveyed literature. Studies on related nitrophenyl compounds have demonstrated the utility of ssNMR in confirming structures determined by other methods. chemicalbook.com

X-ray Diffraction Analysis for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise atomic coordinates.

Determination of Molecular Conformation and Dihedral Angles

An X-ray crystal structure of this compound would reveal its exact solid-state conformation, including the rotational arrangement around the amide bond and the dihedral angles between the two aromatic rings. This information is crucial for understanding steric and electronic effects within the molecule. For instance, in the related compound 2-nitro-N-(2-nitrophenyl)benzamide, the dihedral angles between the central amide plane and the benzene (B151609) rings are 71.76 (6)° and 24.29 (10)°. chemicalbook.comnih.gov Similar data for 2,3-dimethoxy-N-(4-nitrophenyl)benzamide shows a nearly coplanar arrangement of the benzene rings. nih.gov However, no crystallographic data for this compound has been deposited in crystallographic databases or published.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of a crystal structure also allows for the detailed investigation of intermolecular forces that govern the crystal packing, such as hydrogen bonds and π-π stacking interactions. These interactions are fundamental to the material's physical properties. In many related benzamide (B126) structures, weak C-H···O and N-H···O hydrogen bonds, as well as π-π stacking, are significant stabilizing forces. nih.govnih.gov Without a crystal structure for this compound, a definitive analysis of its specific intermolecular interactions is not possible.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Studies

Specific experimental or theoretical vibrational spectra for this compound are not available.

No FTIR spectrum for this compound could be located. A general analysis would anticipate characteristic peaks for the C=O (amide I band), N-C stretching, aromatic C-H, and asymmetric/symmetric stretching of the NO₂ group, but specific wavenumbers are unknown. For example, in 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the amide C=O stretch appears at 1614–1692 cm⁻¹, while asymmetric and symmetric NO₂ stretching bands are seen around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

No Raman or SERS data for this compound is available in the searched literature. This analysis would typically provide complementary information to FTIR, particularly for non-polar bonds and the skeletal vibrations of the aromatic rings.

As no experimental spectra have been found, a correlation with theoretical predictions, typically performed using Density Functional Theory (DFT) calculations, is not possible. Such correlative studies are standard for confirming vibrational assignments in related molecules. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (Excluding Basic Identification)

There is no published mass spectrometry data detailing the specific fragmentation pathways of this compound. Analysis of related amides suggests that fragmentation often involves cleavage at the amide bond and characteristic losses related to the substituent groups on the phenyl rings. chemguide.co.uklibretexts.org For example, the mass spectrum of 2-Nitro-N-(4-nitrophenyl)benzamide shows a molecular ion peak at m/z 287 and a base peak at m/z 150, corresponding to the aroyl cation. tubitak.gov.tr Without experimental data for the target compound, a detailed discussion of its fragmentation is purely speculative.

Computational and Theoretical Studies of N,4 Dimethyl N 2 Nitrophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering detailed predictions of molecular geometries, energies, and electronic features. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in this analysis.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like N,4-dimethyl-N-(2-nitrophenyl)benzamide. By employing functionals such as B3LYP or wB97XD, researchers can calculate the most stable three-dimensional arrangement of the atoms (the ground state geometry). These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Parameters for Related Benzamide (B126) Structures

Parameter Typical Calculated Value Significance
Dihedral Angle (Ring-to-Ring) 3° - 20° Defines the twist between the phenyl rings, affecting conjugation and steric hindrance. nih.govnih.gov
Nitro Group Twist Angle 5° - 20° The angle the nitro group is twisted out of the plane of its attached benzene (B151609) ring. nih.gov

Note: The values are representative examples from studies on structurally similar compounds and are for illustrative purposes.

The Hartree-Fock (HF) method is another ab initio quantum chemistry method used to approximate the many-electron Schrödinger equation. Unlike DFT, HF does not account for electron correlation in the same way, treating electron-electron repulsion in an average manner. researchgate.net

In computational studies of benzamides and related organic molecules, HF calculations are often performed alongside DFT calculations for comparative purposes. researchgate.net Comparing the results from both methods can provide a more comprehensive understanding of the electronic structure. While DFT, particularly with modern functionals, often yields results that are in better agreement with experimental data for many systems, the differences between HF and DFT results can themselves be informative about the role of electron correlation in the molecule.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style sets like 6-31G(d,p) or 6-311++G(d,p), and correlation-consistent sets. researchgate.netnih.gov Larger basis sets with more functions (e.g., triple-zeta with polarization and diffuse functions like def2TZVPP) generally provide more accurate results but at a higher computational cost. nih.govmit.edu The selection of a basis set is a critical step in theoretical modeling, requiring a balance between desired accuracy and computational feasibility. mit.edu

Convergence criteria are the thresholds used to determine when a computational calculation has reached a solution. These criteria for energy, forces, and displacement must be sufficiently stringent to ensure that the optimized geometry truly represents a minimum on the potential energy surface.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound allows it to adopt various conformations. Conformational analysis helps to identify the most stable isomers and the energy barriers that separate them.

The structure of this compound features several rotatable bonds, leading to conformational isomerism. The most significant rotations are around the C-N amide bond and the single bonds connecting the amide group to the two aromatic rings.

Rotation around the amide C-N bond in amides is typically restricted due to the partial double bond character, resulting in a significant rotational barrier. colostate.edunih.gov This can lead to distinct syn and anti conformers. Furthermore, the rotation of the 2-nitrophenyl and 4-methylphenyl rings relative to the plane of the amide group gives rise to a complex potential energy surface. The steric hindrance between the ortho-nitro group and the N-methyl groups, as well as the 4-methylbenzoyl group, will heavily influence the preferred dihedral angles. Theoretical calculations, such as DFT, are used to map this surface and calculate the energy barriers between different stable conformers. nih.govnih.gov For similar substituted N-phenylmaleimides, rotational barriers have been determined to be substantial, indicating stable rotamers. nih.gov

Table 2: Calculated Rotational Barriers for Related Amide and Formamide Compounds

Compound Type Bond of Rotation Typical Calculated Barrier (kcal/mol)
N,N-dimethylcarbamates (O)C-N ~15 colostate.edu
N-benzhydrylformamides Formyl C-N 20-23 nih.govnih.gov

Note: These values are from studies on different but related molecular scaffolds and illustrate the typical energy scales for such rotations.

Intramolecular interactions play a critical role in determining the most stable conformation of this compound. Due to the N,N-dimethyl substitution, this molecule lacks the N-H proton found in secondary amides. nih.gov Consequently, it cannot form the classic intramolecular N-H···O hydrogen bond that stabilizes the conformation of many other N-phenylbenzamides. nih.govnih.gov

The dominant intramolecular forces are therefore steric and electrostatic interactions. Significant steric repulsion is expected between the bulky 2-nitrophenyl group and the N-methyl groups. This repulsion will likely force the 2-nitrophenyl ring to twist out of the amide plane to a significant degree. Similarly, interactions between the carbonyl oxygen and the aromatic rings will also influence the final geometry. While strong hydrogen bonds are absent, weak intramolecular C-H···O interactions, where a hydrogen atom from a methyl group or an aromatic ring interacts with the carbonyl or nitro oxygen atoms, may contribute to the stability of certain conformations.

Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool for predicting the electronic characteristics and reactivity of molecular systems. For this compound, these computational approaches elucidate the distribution of electrons and identify the regions most susceptible to chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group (-NO2) is expected to lower the energy of the LUMO, while the electron-donating methyl group (-CH3) on the benzoyl ring may raise the energy of the HOMO. The distribution of these orbitals is anticipated to be localized on specific regions of the molecule. The HOMO is likely to be concentrated on the N,4-dimethylphenyl moiety, whereas the LUMO is expected to be predominantly located on the 2-nitrophenyl ring, particularly around the nitro group. This separation of the frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap4.0 to 5.0

Note: These values are estimations based on computational studies of similar benzamide derivatives. researchgate.netnih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.net

In this compound, the most negative potential (red) is expected to be localized on the oxygen atoms of the carbonyl group and the nitro group, making these sites susceptible to electrophilic attack. Conversely, the most positive potential (blue) is likely to be found around the hydrogen atoms of the methyl groups and the aromatic rings, indicating these as potential sites for nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity and its interactions with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. wikipedia.orgnih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the stability of the molecule. wikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 2: Predicted NBO Analysis of Key Interactions in this compound

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP(N)π(C=O)> 40
π(C-C) of benzoyl ringπ(C-C) of benzoyl ring15 - 25
π(C-C) of nitrophenyl ringπ*(C-C) of nitrophenyl ring15 - 25

Note: The E(2) values are estimations based on typical values for amides and substituted benzene rings. nih.govaiu.edu

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. esisresearch.orguni-bonn.de These predictions can aid in the interpretation of experimental spectra and provide further confirmation of the molecular structure. researchgate.net

NMR Chemical Shifts: The theoretical calculation of 1H and 13C NMR chemical shifts for this compound would be expected to show distinct signals for the different protons and carbons in the molecule. The protons of the methyl groups would likely appear in the upfield region of the 1H NMR spectrum, while the aromatic protons would be in the downfield region. nih.gov For the 13C NMR spectrum, the carbonyl carbon would exhibit a characteristic downfield shift. researchgate.net

Vibrational Frequencies: The calculated vibrational spectrum (IR and Raman) would show characteristic frequencies for the various functional groups. The C=O stretching vibration of the amide group is typically a strong band in the IR spectrum. researchgate.net The symmetric and asymmetric stretching vibrations of the nitro group would also be prominent. esisresearch.org Other notable vibrations would include C-H stretching of the methyl and aromatic groups, and C-N stretching. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O Stretch1650 - 1680
NO₂ Asymmetric Stretch1520 - 1560
NO₂ Symmetric Stretch1340 - 1370
C-N Stretch1250 - 1350
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000

Note: These frequency ranges are based on computational and experimental data for similar benzamide and nitroaromatic compounds. esisresearch.orgresearchgate.netmdpi.com

Structure-Reactivity Relationships from Computational Data

The computational data for this compound reveals important relationships between its structure and reactivity. The non-planar arrangement of the two phenyl rings relative to the amide bridge influences the degree of electronic communication between them. The dihedral angles between the rings and the amide plane are critical in determining the extent of π-conjugation. nih.gov

The electronic properties derived from HOMO-LUMO, MEP, and NBO analyses collectively indicate that the molecule possesses distinct electron-rich and electron-poor regions. The nitro-substituted phenyl ring acts as an electrophilic center, while the dimethyl-substituted phenyl ring and the amide group have more nucleophilic character. This electronic landscape dictates the molecule's behavior in chemical reactions, suggesting that it can act as both a hydrogen bond donor and acceptor, and can participate in various intermolecular interactions. These computational insights are crucial for understanding the chemical behavior of this compound and for designing potential applications.

Derivatization and Structure Activity Relationship Sar Within N Nitrophenyl Benzamide Analogues

Synthesis of Substituted N,4-dimethyl-N-(2-nitrophenyl)benzamide Derivatives

The synthesis of derivatives of this compound can be approached by modifying either the benzoyl or the nitrophenyl portions of the molecule. These modifications allow for a systematic investigation of structure-activity relationships.

While specific literature on the direct modification of the 4-methyl group on this compound is not abundant, general synthetic methodologies for analogous 4-methylbenzamide (B193301) derivatives can be applied. The 4-methyl group can be a precursor to a variety of other functional groups through well-established organic transformations. For instance, the methyl group could potentially be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other functionalities.

In a broader context, the synthesis of N-substituted benzamides often involves the reaction of a substituted benzoyl chloride with an appropriate amine. nanobioletters.comnih.gov Therefore, to create analogues with different substituents at the 4-position of the benzoyl ring, one would typically start with the corresponding 4-substituted benzoyl chloride and react it with N-methyl-2-nitroaniline.

A representative synthetic scheme is shown below:

This approach allows for the introduction of a wide range of substituents, both electron-donating and electron-withdrawing, to probe their effects on the molecule's properties. For example, a study on new 4-methylbenzamide derivatives containing 2,6-substituted purines utilized the 4-(aminomethyl)benzamide (B1271630) backbone, which could be synthesized from a 4-methylbenzamide precursor. nih.gov

The 2-nitrophenyl ring is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution, though the strong deactivating effect of the nitro group must be considered. Further substitution on the nitrophenyl ring would likely be directed to the positions meta to the nitro group.

Additionally, the nitro group itself can be a point of modification. For instance, the reduction of the nitro group to an amino group is a common transformation. This would yield an N-(2-aminophenyl)-N,4-dimethylbenzamide, which could then undergo a variety of reactions at the newly formed amino group, such as diazotization followed by substitution, or acylation.

A study on the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrates the feasibility of having multiple substituents on the nitrophenyl ring. nih.gov In this work, various anilines were reacted with a substituted benzoyl chloride to produce a library of compounds with functionalized phenyl rings. nih.gov

A general representation of functionalizing the 2-nitrophenyl moiety is shown in the table below, illustrating potential derivatives.

Starting MaterialReagent/ConditionPotential Product
This compoundFe/HCl or H2/Pd-CN-(2-aminophenyl)-N,4-dimethylbenzamide
This compoundBr2, FeBr3N-(4-bromo-2-nitrophenyl)-N,4-dimethylbenzamide
This compoundHNO3, H2SO4N-(2,4-dinitrophenyl)-N,4-dimethylbenzamide

The synthesis and properties of isomeric N-(nitrophenyl)benzamides have been explored in the literature. These isomers are typically prepared by reacting the corresponding nitroaniline (2-nitroaniline, 3-nitroaniline, or 4-nitroaniline) with a benzoyl chloride. otterbein.eduresearchgate.net For example, N-(4-nitrophenyl)benzamide can be synthesized from 4-nitroaniline (B120555) and benzoyl chloride. nanobioletters.comsigmaaldrich.com Similarly, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide has been reported from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline. bohrium.comresearchgate.net The synthesis of 4-nitro-N-(3-nitrophenyl)benzamide has also been described. otterbein.edu

A series of 4-nitro-N-phenylbenzamides were synthesized and evaluated for their anticonvulsant properties, highlighting how changes in the substitution pattern on the N-phenyl ring affect biological activity. nih.gov The synthesis of N-(2-chloro-4-nitrophenyl)benzamide has also been documented. nist.gov

The table below summarizes some of the reported isomeric and substituted N-(nitrophenyl)benzamides.

Compound NameStarting MaterialsReference
N-(2-Nitrophenyl)benzamide2-nitroaniline (B44862), benzoyl chloride researchgate.net
N-(3-Nitrophenyl)benzamide3-nitroaniline, benzoyl chloride otterbein.edu
N-(4-Nitrophenyl)benzamide4-nitroaniline, benzoyl chloride nanobioletters.comsigmaaldrich.com
4-Bromo-N-(2-nitrophenyl)benzamide2-nitroaniline, 4-bromobenzoyl chloride researchgate.netnih.gov
3,5-Dinitro-N-(4-nitrophenyl)benzamide4-nitroaniline, 3,5-dinitrobenzoyl chloride nih.gov

Impact of Substituent Effects on Reactivity and Electronic Structure

The electronic properties of this compound and its analogues are significantly influenced by the nature and position of substituents on the aromatic rings. These effects can be understood through the principles of inductive and resonance effects, and quantified using tools like Hammett correlations.

The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org In this equation, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type). wikipedia.orgpharmacy180.com While a specific Hammett study on this compound derivatives was not found, data from analogous systems, such as the hydrolysis of substituted ethyl benzoates, can provide insight. libretexts.org

For a reaction, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. wikipedia.org For example, in the alkaline hydrolysis of substituted ethyl benzoates, a positive ρ value is observed, indicating that electron-withdrawing groups stabilize the negatively charged transition state. libretexts.org

The table below presents hypothetical relative reaction rates for the hydrolysis of substituted N,4-dimethyl-N-(aryl)benzamides based on the principles of Hammett correlations, where the substituent is on the N-phenyl ring.

Substituent (on N-phenyl ring)Hammett Constant (σp)Expected Relative Rate (k/k₀)Rationale
-NO₂0.78IncreasedStrong electron-withdrawing group, stabilizes negative charge in transition state.
-Cl0.23Slightly IncreasedElectron-withdrawing group.
-H0.00ReferenceUnsubstituted reference compound.
-CH₃-0.17DecreasedElectron-donating group, destabilizes negative charge in transition state.
-OCH₃-0.27DecreasedStrong electron-donating group.

It is important to note that Hammett correlations are most reliable for meta and para substituents, as ortho substituents can introduce steric effects that are not accounted for in the standard Hammett equation. libretexts.org

The reactivity and electronic structure of this compound are governed by the interplay of inductive and resonance effects of the nitro and methyl substituents.

The nitro group is a strong electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-R).

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bonds.

Resonance Effect (-R): The nitro group can delocalize the pi electrons of the benzene (B151609) ring onto its oxygen atoms, creating a positive charge on the ring. This effect is particularly strong at the ortho and para positions.

The methyl group is an electron-donating group primarily through the inductive effect (+I) and hyperconjugation, which is a type of resonance effect.

Inductive Effect (+I): The methyl group is less electronegative than the sp² hybridized carbon of the benzene ring, leading to a net donation of electron density to the ring.

Hyperconjugation: The sigma electrons of the C-H bonds of the methyl group can overlap with the pi system of the benzene ring, donating electron density.

Methodological Considerations and Future Research Directions

Advanced Spectroscopic Techniques for Dynamic Studies

The conformational dynamics of N,4-dimethyl-N-(2-nitrophenyl)benzamide are of significant interest due to the restricted rotation around both the amide C-N bond and the N-aryl bond. Advanced spectroscopic techniques, particularly dynamic nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for elucidating these dynamic processes.

Variable Temperature NMR (VT-NMR): VT-NMR is a primary technique for studying the kinetics of conformational exchange. st-andrews.ac.ukacs.org For this compound, at low temperatures, the rotation around the amide C-N bond is slow on the NMR timescale, leading to distinct signals for the two N-methyl groups due to their different magnetic environments. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single peak at higher temperatures. st-andrews.ac.ukmdpi.com By analyzing the line shape changes as a function of temperature, the free energy barrier (ΔG‡) for this rotation can be determined using the Eyring equation. acs.orgmdpi.com

Similarly, hindered rotation around the N-aryl bond, influenced by the ortho-nitro group and the N-methyl groups, can also be investigated using VT-NMR. researchgate.net This rotation may have a different energy barrier compared to the amide bond rotation. Advanced 2D NMR techniques, such as EXSY (Exchange Spectroscopy), can further aid in unequivocally identifying exchanging species and quantifying the rates of these dynamic processes. researchgate.net

Future research should involve comprehensive VT-NMR studies on this compound to experimentally determine the rotational barriers. These studies would provide fundamental insights into the molecule's conformational preferences and rigidity, which are crucial for understanding its reactivity and potential applications.

Interactive Data Table: Representative Rotational Barriers in Related Amides

Amide StructureRotational Barrier (kcal/mol)Spectroscopic MethodReference
N,N-diethyl-4-nitrobenzamideAryl-CO: ~12-141H VT-NMR mdpi.com
N,N-diethyl-4-cyanobenzamideAryl-CO: ~13-151H VT-NMR mdpi.com
IsonicotinamideAmide C-N: 14.1Dynamic NMR nih.gov
N,N-bis(2-hydroxyethyl)acetamideAmide C-N: 18.11H and 13C VT-NMR st-andrews.ac.uk

This table presents data for structurally related amides to illustrate the expected range of rotational barriers that could be investigated for this compound.

In Situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding the reaction kinetics and mechanisms of processes involving this compound is critical for process optimization and control. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are invaluable for real-time monitoring of reactions. mdpi.comyoutube.com

For instance, the synthesis of this compound itself, likely proceeding through a nucleophilic aromatic substitution (SNAr) reaction between a derivative of 4-methylbenzoyl chloride and N,N-dimethyl-2-nitroaniline, can be monitored in real-time. An in situ FTIR probe can track the consumption of the starting materials and the formation of the benzamide (B126) product by monitoring characteristic vibrational bands, such as the carbonyl stretch of the acid chloride and the product amide. mdpi.com This allows for the precise determination of reaction endpoints and the identification of any transient intermediates or byproducts. youtube.com

Furthermore, reactions where this compound is used as a reactant, such as the reduction of the nitro group to an amine, can be effectively monitored. The disappearance of the characteristic nitro group stretches (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretching vibrations of the resulting amine would provide a clear kinetic profile of the reaction. youtube.com This real-time data is essential for optimizing reaction conditions, including temperature, catalyst loading, and reaction time.

Future research should focus on applying in situ FTIR and other process analytical technologies (PAT) to both the synthesis and subsequent transformations of this compound. This would not only enhance the fundamental understanding of its chemistry but also facilitate the development of more efficient and robust chemical processes.

Advanced Computational Algorithms for Complex Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate the complex reaction mechanisms involving this compound at the molecular level. nih.govrsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways: The synthesis of this compound likely involves an SNAr reaction. DFT calculations can be employed to model the reaction pathway, including the formation of the Meisenheimer complex intermediate. nih.govresearchgate.netresearchgate.net By calculating the energies of reactants, transition states, and intermediates, a detailed energy profile can be constructed. rsc.org This can help elucidate the rate-determining step and the influence of the methyl groups and the nitro group on the reaction kinetics. nih.govrsc.org Different DFT functionals and basis sets can be benchmarked to ensure the accuracy of the computational predictions. amazonaws.com

Interactive Data Table: Calculated Activation Energies for SNAr Reactions of Nitroarenes

ReactantsSolventDFT MethodCalculated Activation Energy (kcal/mol)Reference
Carbanion + NitrobenzeneDMFPBE1PBE/6-311+G(2d,p)21.8 researchgate.net
Carbanion + p-ChloronitrobenzeneDMFPBE1PBE/6-311+G(2d,p)23.7 researchgate.net
Ethanolamine + 1-fluoro-2-nitrobenzeneAcetonitrileDFTLower than in vacuum researchgate.net

This table provides examples of computationally studied SNAr reactions on related nitroaromatic systems, highlighting the type of data that can be generated for the synthesis of this compound.

Future computational studies should focus on a detailed mechanistic investigation of the synthesis of this compound. Moreover, the reactivity of this compound in subsequent reactions, such as the intramolecular cyclization following the reduction of the nitro group to form heterocyclic structures, can be explored using advanced computational algorithms to predict reaction feasibility and product selectivity.

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly important in modern chemical synthesis. tandfonline.comrsc.org Developing environmentally benign methods for the synthesis of this compound and its derivatives is a crucial area for future research.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comnih.govsciencemadness.org The synthesis of benzamides from carboxylic acids and amines can be efficiently carried out under microwave conditions, sometimes even in the absence of a solvent. mdpi.comnih.govsciencemadness.org Applying microwave-assisted synthesis to the formation of this compound could significantly improve the efficiency and environmental footprint of the process.

Catalyst-Free and Green Catalytic Methods: Exploring catalyst-free reaction conditions or the use of green catalysts is another important avenue. For some benzamide syntheses, it has been shown that the reaction can proceed efficiently without a catalyst, simplifying the workup procedure and reducing waste. Alternatively, the use of reusable, solid-supported catalysts or earth-abundant metal catalysts could offer a more sustainable approach compared to traditional stoichiometric reagents. rsc.orgresearchgate.net Research into biocatalytic methods for amide bond formation is also a rapidly growing field with significant potential for greening these syntheses. rsc.org

Future work should investigate various green chemistry strategies for the synthesis of this compound, including solvent-free microwave-assisted reactions and the development of novel, sustainable catalytic systems.

Development of Novel Synthetic Applications for this compound as a Building Block

The structure of this compound, with its reactive nitro group and substituted benzamide framework, makes it a potentially valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds. nih.govnih.govnih.gov

Synthesis of Heterocyclic Compounds: The ortho-disposed amino (after reduction of the nitro group) and amide functionalities can serve as precursors for the construction of various heterocyclic rings. For example, reductive cyclization of N,4-dimethyl-N-(2-aminophenyl)benzamide (the reduced form of the title compound) could lead to the formation of benzimidazole (B57391) or quinazolinone derivatives, which are important scaffolds in medicinal chemistry. nih.govnih.gov The specific reaction conditions would dictate the final heterocyclic product.

Precursor for Bioactive Molecules: Substituted benzamides and nitroaromatics are known to be present in a range of biologically active compounds. nih.govresearchgate.netwisdomlib.orgresearchgate.net this compound could serve as a key intermediate in the synthesis of novel analogues of existing drugs or as a starting point for the discovery of new bioactive molecules. The substituents on the benzamide can be systematically varied to create a library of compounds for biological screening. researchgate.net

Future research should explore the synthetic utility of this compound as a versatile precursor. This includes the systematic investigation of its cyclization reactions to form diverse heterocyclic systems and its incorporation into synthetic routes targeting novel compounds with potential pharmacological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N,4-dimethyl-N-(2-nitrophenyl)benzamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, starting from intermediates like 2,4-dimethyl-N-(2-nitrophenyl)benzamide ( ), stepwise procedures involving tetrazole intermediates can minimize side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reagents (e.g., benzaldehyde, β-naphthol) are critical. Purification through crystallization (e.g., methanol:water mixtures) ensures purity, as demonstrated in analogous benzamide syntheses ().

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions and hydrogen bonding motifs. For example, 15^{15}N NMR can resolve nitrophenyl group interactions ( ).
  • Crystallography : X-ray diffraction (e.g., Bruker APEXII CCD) with SHELXL refinement ( ) resolves dihedral angles (e.g., 71.56° between nitrophenyl and benzamide rings) and C–H⋯O interactions (). Mercury CSD 2.0 visualizes packing patterns and void spaces ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected dihedral angles or hydrogen bonding patterns, observed in derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from polymorphism or refinement errors. Validate data using:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., chains, rings) to identify packing anomalies ( ).
  • SHELX Tools : Compare R-values and residual density maps during refinement. For example, SHELXPRO can detect overfitting in twinned crystals ( ).
  • Cross-Validation : Replicate experiments under varying conditions (e.g., solvent, temperature) to confirm structural trends ().

Q. What computational methods are recommended for predicting the biological activity of this compound analogs?

  • Methodological Answer :

  • Quantum Chemistry : Density Functional Theory (DFT) calculates electronic properties (e.g., nitro group electron-withdrawing effects) to predict binding affinities ( ).
  • QSAR Modeling : Correlate substituent variations (e.g., methyl vs. trifluoromethyl groups) with P-gp inhibitory activity (IC50_{50} values) using regression analysis ( ).
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., CXCR2/CXCR1 targets) to assess stability and binding kinetics ( ).

Q. How do structural modifications (e.g., methylation, nitro group positioning) influence the pharmacological activity of benzamide derivatives?

  • Methodological Answer :

  • Methylation : Introducing methyl groups at the 4-position enhances lipophilicity, improving blood-brain barrier penetration ().
  • Nitro Group : Para vs. ortho positioning alters electron density, affecting hydrogen bonding with biological targets ( ).
  • Validation : Test analogs in vitro (e.g., P-gp inhibition assays) and compare IC50_{50} values ().

Q. What strategies can be employed to analyze and validate intermolecular interactions in the crystal lattice of this compound?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Use Mercury’s Materials Module to identify C–H⋯O motifs and quantify interaction distances ( ).
  • Thermal Ellipsoids : Assess atomic displacement parameters (ADPs) in SHELXL-refined structures to detect disorder ( ).
  • Hirshfeld Surfaces : Map molecular surfaces to visualize contact contributions (e.g., nitro group interactions) ( ).

Q. How can high-throughput crystallography pipelines improve the study of polymorphic forms?

  • Methodological Answer :

  • Automated Screening : Use SHELXC/D/E for rapid phase determination of multiple crystal forms ( ).
  • Database Mining : Leverage the Cambridge Structural Database (CSD) via Mercury to compare packing motifs across polymorphs ( ).
  • Machine Learning : Train models on crystallographic data to predict stable polymorphs under specific conditions (e.g., solvent polarity) ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.